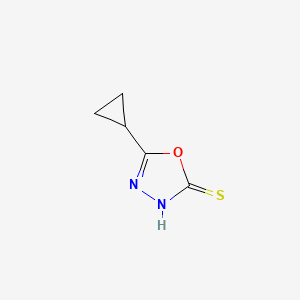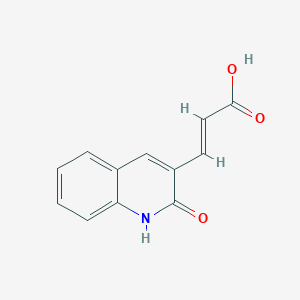
(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-2(1H)-ones are prevalent in natural products and pharmacologically useful compounds .
Synthesis Analysis
An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented . This reagent-free, highly atom economical photocatalic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .Chemical Reactions Analysis
The synthesis of quinolin-2(1H)-ones from quinoline-N-oxides involves a photocatalytic approach .Aplicaciones Científicas De Investigación
Antitumor Activity
Quinolines and acrylates, including derivatives similar to "(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid", have been explored for their antitumor properties. A study synthesized quinolinyl acrylate derivatives and evaluated them against human prostate cancer cells both in vitro and in vivo. The most effective compound showed significant reduction in cell viability, adhesion, migration, invasion, and neoangiogenesis, suggesting the therapeutic potential of quinolinyl derivatives in treating prostate cancer (J. Rodrigues et al., 2012).
Antimicrobial and Drug Releasing Studies
Quinoline-based polymers, including those related to "this compound", have been investigated for their antimicrobial activities and drug-releasing capabilities. A novel acrylate monomer of quinoline-based chalcone was synthesized and tested for antimicrobial activities against various microorganisms. The polymers showed significant antimicrobial activity, especially against gram-negative bacteria, and demonstrated controlled drug-releasing rates under different conditions, highlighting their potential in biomedical applications (P. Uma et al., 2015).
Material Science Applications
Studies on quinoline derivatives also extend into material science, particularly in the development of hydrophilic and pH-responsive polymers. For instance, a cross-linked copolymer incorporating acryloylmorpholine exhibited pH sensitivity and improved hydrophilicity, showing promise in membrane fabrication for fouling mitigation and separation processes (B. Saini et al., 2019). Additionally, polymers based on acrylamido glycolic acid co-polymerized with acryloylmorpholine have been synthesized for metal ion retention, demonstrating their utility in environmental applications (B. Rivas & A. Maureira, 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid involves the condensation of 2-hydroxyquinoline with acryloyl chloride followed by hydrolysis of the resulting product.", "Starting Materials": [ "2-hydroxyquinoline", "acryloyl chloride", "triethylamine", "dichloromethane", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyquinoline in dichloromethane and add triethylamine to the solution.", "Step 2: Slowly add acryloyl chloride to the solution while stirring at room temperature.", "Step 3: Allow the reaction to proceed for several hours until TLC analysis indicates complete conversion of the starting materials.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes.", "Step 5: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the product under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in a mixture of water and sodium hydroxide and heat the solution to reflux for several hours.", "Step 8: Acidify the solution with hydrochloric acid and extract the product with dichloromethane.", "Step 9: Dry the product over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure (2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid." ] } | |
Número CAS |
101382-57-4 |
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
3-(2-oxo-1H-quinolin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-7H,(H,13,16)(H,14,15) |
Clave InChI |
OURWGONIRUVXGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2591285.png)
![N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide](/img/structure/B2591286.png)
![2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2591290.png)
![6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane](/img/structure/B2591291.png)
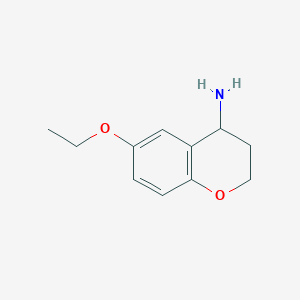
![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)
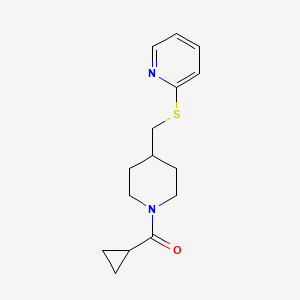
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)

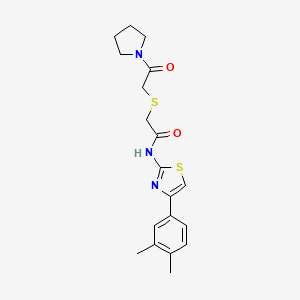
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)
